Chloro vs. Methyl Substituent: >4.8-Fold Differential in Anticancer Potency (Class-Level SAR Inference)
In a systematic SAR study of benzohydrazide derivatives as androgen receptor antagonists, compounds bearing a 4-chloro substituent on the benzoyl ring (6a, 6f) exhibited IC₅₀ values of approximately 21 µM, while the corresponding 4-methyl-substituted analog (6c) showed IC₅₀ >100 µM [1]. The chloro group enhances hydrophobic interactions with target residues (glide scores −7.4 to −10.8 kcal/mol), whereas the methyl substituent lacks adequate polar interaction capacity. Although this study does not directly test the target compound, the identical 4-chlorobenzoyl pharmacophore present in 4-chloro-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide supports the inference that its chloro substituent confers a potency advantage over the 4-methyl analog (CAS 478064-23-2) in androgen receptor-mediated contexts.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against prostate cancer cell models |
|---|---|
| Target Compound Data | Chloro-substituted benzohydrazide class: IC₅₀ ~21 µM (class-level inference applied to target compound bearing identical 4-chlorobenzoyl group) |
| Comparator Or Baseline | 4-Methyl-substituted benzohydrazide analog (6c): IC₅₀ >100 µM |
| Quantified Difference | >4.8-fold potency advantage for chloro-substituted over methyl-substituted benzohydrazides |
| Conditions | Androgen receptor (AR) antagonist assay; PC-3 and LNCaP prostate cancer cell lines; molecular docking against AR PDB 3V49 |
Why This Matters
For researchers procuring benzohydrazide derivatives for anticancer screening, the chloro substituent provides a predictable potency advantage over methyl that cannot be assumed for the 4-methyl analog (CAS 478064-23-2).
- [1] Design, synthesis, molecular docking, and crystal structure of benzohydrazide derivative as anti-cancer agents. Results in Chemistry. 2026;21:103066. DOI: 10.1016/j.rechem.2026.103066. View Source
